5-(3-Cyanophenyl)-2-methoxyphenol
Description
5-(3-Cyanophenyl)-2-methoxyphenol is a phenolic derivative characterized by a methoxy group at the ortho position and a 3-cyanophenyl substituent at the para position of the phenol ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
The compound’s bioactivity is highlighted in studies targeting enzyme inhibition, such as HIV-1 RNase H and integrase (IN) , and salicylate synthase (MbtI) .
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-6-5-12(8-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWNRFANTGJRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685433 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-31-9 | |
| Record name | 3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-2-methoxyphenol typically involves the reaction of 3-cyanophenol with methoxyphenol under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 5-(3-Cyanophenyl)-2-methoxyphenol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Cyanophenyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Bioactivity
The position of substituents on the phenyl ring significantly impacts biological activity:
- Meta vs. Para Substitution: In HIV-1 RNase H/IN inhibitors, replacing a 4-cyanophenyl (para) group with 3-cyanophenyl (meta) in compound 80 reduced dual inhibition activity (IC50 RNase H: 1.77 µM; IC50 IN: 1.18 µM) . Conversely, meta-substituted analogs like compound 82 (3-cyanophenyl) showed enhanced selectivity and potency compared to para-substituted counterparts .
- Electron-Withdrawing Groups: The cyano group’s electron-withdrawing nature enhances binding to enzymatic pockets. For example, 5-(3-cyanophenyl)furan-2-carboxylic acid (1f) demonstrated improved potency in MbtI inhibition (IC50: ~125 µM) compared to non-cyano analogs .
Table 1: Bioactivity of Selected Analogs
Functional Group Variations
- Halogen-Substituted Analogs: 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (CAS 18802-67-0) replaces the cyano group with chlorine, altering polarity and steric bulk. Such substitutions may reduce hydrogen-bonding capacity but improve lipophilicity .
- Fluorinated Derivatives: 5-(3-Cyanophenyl)-2-fluorobenzoic acid introduces fluorine, which enhances metabolic stability and bioavailability. Its safety profile aligns with standard research chemicals .
Table 2: Physical Properties of Structural Analogs
Heterocyclic and Bicyclic Derivatives
- Furan and Benzofuran Derivatives: Compounds like 4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol (CAS 10035-27-5) incorporate heterocyclic rings, altering electronic distribution and enhancing rigidity .
- Bicyclo[3.3.1]nonane Mimetics: Derivatives with 2-methoxyphenol annulated to bicyclo[3.3.1]nonane demonstrate cytotoxicity against A549 lung carcinoma cells, highlighting the role of methoxyphenol in anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
